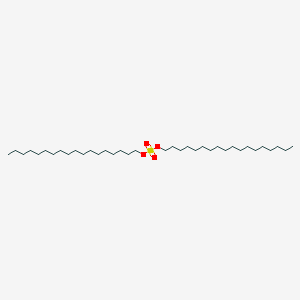![molecular formula C11H9N5 B3055731 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline CAS No. 66548-77-4](/img/structure/B3055731.png)
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline
Vue d'ensemble
Description
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline: is a heterocyclic compound that features a triazole ring fused to a pyridazine ring, with an aniline group attached. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Mécanisme D'action
Target of Action
Similar compounds such as triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Another compound, a triazolophthalazine derivative, has been identified as a potent inhibitor of the PCAF bromodomain .
Mode of Action
For instance, triazolophthalazine derivatives have been reported to bind effectively with the active site of PCAF .
Biochemical Pathways
Similar compounds have shown to inhibit bacterial dna gyrase and topoisomerase iv, which play a pivotal role in the replication, transcription, and recombination of bacterial cell dna .
Result of Action
Similar compounds have shown significant inhibitory activity with ic50 values indicating cytotoxic activities against certain cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline typically involves the cyclization of a suitable precursor. One common method involves the reaction of a hydrazine derivative with a dicarbonyl compound to form the triazole ring, followed by further cyclization to form the pyridazine ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for developing new heterocyclic compounds with potential biological activities .
Biology and Medicine: This compound has shown promise in various biological applications, including as an antibacterial and antifungal agent. Its ability to inhibit certain enzymes and proteins makes it a candidate for drug development, particularly in the treatment of infectious diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Comparaison Avec Des Composés Similaires
- [1,2,4]Triazolo[4,3-a]pyrazine derivatives
- [1,2,4]Triazolo[4,3-b]pyridazine derivatives
- [1,2,4]Triazolo[4,3-c]pyridazine derivatives
Comparison: Compared to these similar compounds, 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline is unique due to its specific substitution pattern and the presence of the aniline groupFor example, the aniline group may enhance its ability to interact with certain biological targets, making it more effective in specific applications .
Propriétés
IUPAC Name |
3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-9-3-1-2-8(6-9)10-4-5-11-14-13-7-16(11)15-10/h1-7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYPCADMGWNWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508206 | |
| Record name | 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66548-77-4 | |
| Record name | 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B3055666.png)


![2-[(1-Ethylpropyl)amino]ethanol](/img/structure/B3055670.png)
![Stannane, tributyl[(phenylmethoxy)methyl]-](/img/structure/B3055671.png)
